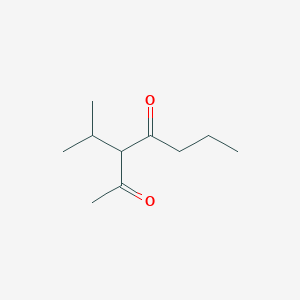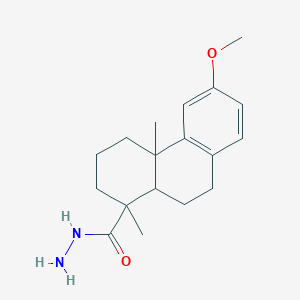![molecular formula C15H19NO4 B13986488 2-[(Dimethylamino)methylene]-3-oxo-4-(phenylmethoxy)butanoic acid methyl ester](/img/structure/B13986488.png)
2-[(Dimethylamino)methylene]-3-oxo-4-(phenylmethoxy)butanoic acid methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Dimethylamino)methylene]-3-oxo-4-(phenylmethoxy)butanoic acid methyl ester is a complex organic compound with a variety of applications in scientific research and industry. This compound is known for its unique chemical structure, which includes a dimethylamino group, a methylene group, a keto group, and a phenylmethoxy group. These functional groups contribute to its reactivity and versatility in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Dimethylamino)methylene]-3-oxo-4-(phenylmethoxy)butanoic acid methyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of a dimethylamino compound with a methylene group, followed by the introduction of a keto group and a phenylmethoxy group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include steps such as distillation, crystallization, and purification to obtain the final product in a pure form. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC), is essential to monitor the quality of the product.
Análisis De Reacciones Químicas
Types of Reactions
2-[(Dimethylamino)methylene]-3-oxo-4-(phenylmethoxy)butanoic acid methyl ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The phenylmethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions vary depending on the specific reaction conditions. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
2-[(Dimethylamino)methylene]-3-oxo-4-(phenylmethoxy)butanoic acid methyl ester has numerous applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[(Dimethylamino)methylene]-3-oxo-4-(phenylmethoxy)butanoic acid methyl ester involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various biochemical reactions, potentially affecting enzyme activity, receptor binding, and signal transduction pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparación Con Compuestos Similares
Similar Compounds
- Butanoic acid, 2-methylene-, methyl ester
- Butanoic acid, 3-oxo-, 2-(dimethylamino)ethyl ester
- Butanoic acid, 2-[(dimethylamino)methylene]-3-oxo-, methyl ester
Uniqueness
2-[(Dimethylamino)methylene]-3-oxo-4-(phenylmethoxy)butanoic acid methyl ester is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. Compared to similar compounds, it may exhibit different chemical behavior and biological activity, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C15H19NO4 |
|---|---|
Peso molecular |
277.31 g/mol |
Nombre IUPAC |
methyl 2-(dimethylaminomethylidene)-3-oxo-4-phenylmethoxybutanoate |
InChI |
InChI=1S/C15H19NO4/c1-16(2)9-13(15(18)19-3)14(17)11-20-10-12-7-5-4-6-8-12/h4-9H,10-11H2,1-3H3 |
Clave InChI |
XPADDIGMWMCCSL-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C=C(C(=O)COCC1=CC=CC=C1)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-[chloro(hydroxyimino)methyl]benzoate](/img/structure/B13986408.png)
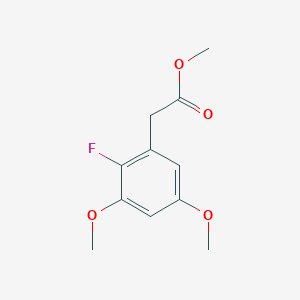
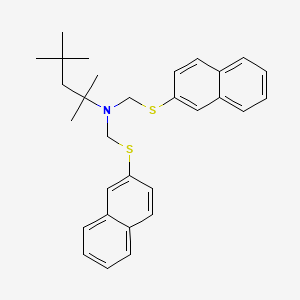
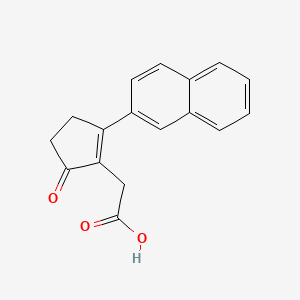
![2,3,5,6-Tetrakis[(2-chloroethyl)sulfanyl]benzene-1,4-diol](/img/structure/B13986428.png)

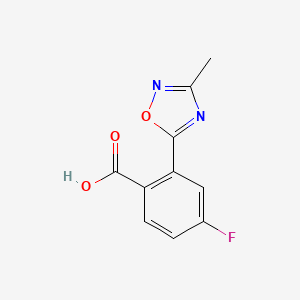
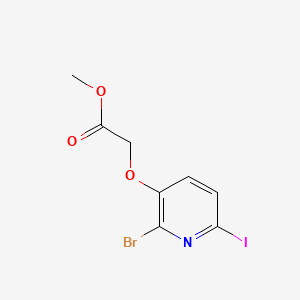


![1-N,4-N-bis[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]phthalazine-1,4-diamine](/img/structure/B13986461.png)
